molecular formula C11H7F2NO2 B12895398 4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one

4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one

Cat. No.: B12895398
M. Wt: 223.17 g/mol
InChI Key: OMPNCCVEPLPBEJ-WMZJFQQLSA-N
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Description

4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one is a fluorinated oxazole derivative characterized by a benzylidene moiety substituted with fluorine atoms at the 2- and 4-positions. This compound belongs to a broader class of oxazol-5(4H)-ones, which are heterocyclic structures known for their versatility in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C11H7F2NO2

Molecular Weight

223.17 g/mol

IUPAC Name

(4Z)-4-[(2,4-difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H7F2NO2/c1-6-14-10(11(15)16-6)4-7-2-3-8(12)5-9(7)13/h2-5H,1H3/b10-4-

InChI Key

OMPNCCVEPLPBEJ-WMZJFQQLSA-N

Isomeric SMILES

CC1=N/C(=C\C2=C(C=C(C=C2)F)F)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=C(C=C(C=C2)F)F)C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 2,4-difluorobenzaldehyde with 2-methyl-4-oxazolinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2,4-Difluorobenzaldehyde+2-Methyl-4-oxazolinoneBase, HeatThis compound\text{2,4-Difluorobenzaldehyde} + \text{2-Methyl-4-oxazolinone} \xrightarrow{\text{Base, Heat}} \text{this compound} 2,4-Difluorobenzaldehyde+2-Methyl-4-oxazolinoneBase, Heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The difluorobenzylidene group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized oxazole compounds.

Scientific Research Applications

4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one has found applications in several areas of scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Organic Synthesis: The compound serves as a versatile building block in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or receptors, disrupting key biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with nucleic acid replication.

Comparison with Similar Compounds

The following analysis compares 4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one with structurally and functionally related oxazole derivatives. Key parameters include substituent effects, physicochemical properties, and biological activities.

Halogen-Substituted Derivatives
Compound Name Substituents Yield (%) Melting Point (°C) Key Biological Activity Reference ID
This compound 2,4-difluoro N/A N/A Not explicitly reported
BTBO3 (4-chlorobenzylidene analog) 4-chloro 78 214–216 Anticonvulsant : MES test (30–100 mg/kg protection); scPTZ test (300 mg/kg)
20c (3-chloro-4-methoxy analog) 3-chloro, 4-methoxy 74 N/A Antiproliferative (marine bromotyrosine analog)

Key Insights :

  • Halogen Position and Type : BTBO3 (4-chloro) demonstrates potent anticonvulsant activity, suggesting that electron-withdrawing groups at the para position enhance CNS activity. The 2,4-difluoro analog may exhibit similar or distinct pharmacokinetics due to fluorine’s smaller size and higher electronegativity .
  • Combined Substituents : Compound 20c (3-chloro, 4-methoxy) shows antiproliferative activity, indicating that chloro and methoxy groups synergize for cytotoxicity, possibly through DNA intercalation or enzyme inhibition .
Methoxy-Substituted Derivatives
Compound Name Substituents Yield (%) Melting Point (°C) Key Biological Activity Reference ID
(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one 4-methoxy N/A N/A Not explicitly reported
BTBO7 4-methylbenzylideneamino 78 214–216 Anticonvulsant (moderate activity)

Key Insights :

  • Methoxy vs. Methyl : BTBO7 (4-methyl substituent) shows moderate anticonvulsant activity, while methoxy derivatives (e.g., ) may exhibit altered solubility and bioavailability due to increased polarity .
Extended Aromatic Systems (Terphenyl/Pyrazole Derivatives)
Compound Name Substituents Yield (%) HPLC Retention (min) Key Biological Activity Reference ID
Terphenyl-20d Bis(trifluoromethyl) 54 12.638 MAGL inhibition (moderate)
Terphenyl-20e 3,3'-difluoro 45 11.405 MAGL inhibition (high)
PBO8 (pyrazole-substituted) Pyrazole ring N/A N/A Antibacterial/Antitubercular : Potent activity against M. tuberculosis

Key Insights :

  • Terphenyl Systems : Compounds like 20e (3,3'-difluoro) show enhanced MAGL inhibition compared to smaller aromatic systems, likely due to improved hydrophobic interactions with enzyme active sites .
  • Heterocyclic Fusion : PBO8’s pyrazole substitution confers dual antitubercular and antibacterial activities, highlighting the role of nitrogen-containing heterocycles in targeting microbial enzymes .
Physicochemical and Spectral Comparisons
Compound Name IR Peaks (cm⁻¹) NMR Data (δ, ppm) Molecular Weight Reference ID
BTBO7 1735 (C=O), 2967 (C-H) N/A 314.3
20c (3-chloro-4-methoxy) N/A 8.28 (d, 1H), 3.97 (s, 3H) 255.7
Terphenyl-20e N/A N/A 377.3

Key Insights :

  • IR Signatures : All oxazolones show characteristic C=O stretches near 1735 cm⁻¹, confirming structural consistency .
  • Molecular Weight : Larger systems (e.g., terphenyl-20e, MW 377.3) may face solubility challenges compared to simpler derivatives like BTBO7 (MW 314.3) .

Biological Activity

4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one is a synthetic organic compound characterized by its unique oxazole structure, which includes a five-membered ring containing nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities, which are influenced by the presence of fluorine substituents on the benzylidene moiety.

  • Molecular Formula : C11H8F2N2O2
  • Molar Mass : Approximately 252.23 g/mol
  • Physical Appearance : Light yellow solid
  • Melting Point : Varies based on synthesis methods

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the fluorine atoms, which enhance its reactivity and interaction with microbial cell membranes.
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, which is particularly relevant in the context of cancer and metabolic diseases.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in certain cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various oxazole derivatives, this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of structurally similar compounds lacking fluorine substituents.
  • Cytotoxicity Assay : A cytotoxicity assay conducted on human breast cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with this compound.
  • Enzymatic Activity : The compound was tested for its inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase. Results showed a competitive inhibition pattern, suggesting potential applications in treating conditions like glaucoma and Alzheimer's disease.

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